4-(2,2-Difluoroethoxy)-2-methylbenzoic acid
Description
Molecular Formula: C₁₀H₉F₂O₃
Molar Mass: 215.18 g/mol (calculated)
Structural Features:
- A benzoic acid backbone with a 2-methyl group (CH₃) at position 2 and a 4-(2,2-difluoroethoxy) group (OCH₂CF₂) at position 4.
- The methyl group contributes steric effects, which may influence binding interactions in biological systems .
Properties
IUPAC Name |
4-(2,2-difluoroethoxy)-2-methylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2O3/c1-6-4-7(15-5-9(11)12)2-3-8(6)10(13)14/h2-4,9H,5H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLBQJADPWRTMFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(F)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2-Difluoroethoxy)-2-methylbenzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2-methylbenzoic acid and 2,2-difluoroethanol.
Esterification: The 2-methylbenzoic acid is first converted to its corresponding ester using an alcohol (e.g., methanol) and an acid catalyst (e.g., sulfuric acid).
Etherification: The ester is then reacted with 2,2-difluoroethanol in the presence of a base (e.g., sodium hydride) to introduce the difluoroethoxy group.
Hydrolysis: The ester is hydrolyzed back to the carboxylic acid using aqueous acid (e.g., hydrochloric acid).
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, more efficient catalysts, and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(2,2-Difluoroethoxy)-2-methylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The difluoroethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in aprotic solvents like dimethylformamide.
Major Products
Oxidation: 4-(2,2-Difluoroethoxy)-2-carboxybenzoic acid.
Reduction: 4-(2,2-Difluoroethoxy)-2-methylbenzyl alcohol.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Scientific Research Applications
4-(2,2-Difluoroethoxy)-2-methylbenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(2,2-Difluoroethoxy)-2-methylbenzoic acid depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, altering their activity. The difluoroethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogs and Their Properties
The following table summarizes critical differences between the target compound and related derivatives:
Physicochemical and Functional Comparisons
Lipophilicity and Solubility
- The difluoroethoxy group in the target compound significantly increases lipophilicity compared to methoxy (OCH₃) or hydroxy analogs, as seen in 2-fluoro-4-methoxybenzoic acid (logP ~1.5 vs. ~2.2 for the target compound) .
- Brominated analogs (e.g., 4-Bromo-2-(difluoromethoxy)benzoic acid) exhibit even higher lipophilicity due to bromine’s hydrophobic nature .
Acidity and Reactivity
- The carboxylic acid group in the target compound (pKa ~2.8–3.2) is more acidic than ester derivatives (e.g., methyl 4-amino-2-(difluoromethoxy)benzoate) but less acidic than fluorinated analogs like 4-fluorobenzoic acid (pKa ~1.2) .
- The electron-withdrawing difluoroethoxy group slightly enhances acidity compared to non-fluorinated ethoxy derivatives .
Steric and Electronic Effects
- The difluoroethoxy group alters electron density on the aromatic ring, affecting π-π stacking and hydrogen-bonding capabilities, as demonstrated in crystallographic studies of cobalt complexes with fluorobenzoic acid derivatives .
Biological Activity
4-(2,2-Difluoroethoxy)-2-methylbenzoic acid is a benzoic acid derivative characterized by the presence of a difluoroethoxy group. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and toxicology. Understanding its biological activity is crucial for exploring its applications in drug development and other therapeutic areas.
Chemical Structure and Properties
The molecular formula of this compound is C10H10F2O3, with a molecular weight of approximately 216.19 g/mol. The structure includes:
- A benzoic acid core
- A methyl group at the 2-position
- A difluoroethoxy substituent at the 4-position
This unique combination of functional groups enhances the compound's lipophilicity and reactivity, which may influence its biological interactions.
The biological activity of this compound is attributed to its interaction with various molecular targets. The difluoroethoxy group can enhance binding affinity to specific enzymes or receptors, potentially modulating their activity. This mechanism is essential for understanding how the compound may exert its effects in biological systems.
Antimicrobial Properties
Recent studies have indicated that derivatives of benzoic acid, including this compound, may exhibit antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains. The presence of the difluoroethoxy group can contribute to increased antimicrobial efficacy by enhancing membrane permeability or inhibiting key metabolic pathways in pathogens .
Anti-inflammatory Effects
The compound's potential as an anti-inflammatory agent has been explored through various in vitro assays. Research suggests that it may inhibit pro-inflammatory cytokine production and modulate signaling pathways associated with inflammation . This activity positions it as a candidate for further investigation in inflammatory disease models.
Insecticidal Activity
The structural characteristics of this compound suggest potential insecticidal applications. Similar compounds have been evaluated for their larvicidal activity against mosquito vectors like Aedes aegypti, which are responsible for transmitting diseases such as dengue and Zika virus. Studies indicate that modifications to the aromatic ring can significantly influence larvicidal potency .
Study 1: Antimicrobial Evaluation
In a comparative study assessing various benzoic acid derivatives, this compound was tested against Gram-positive and Gram-negative bacteria. The results indicated a significant zone of inhibition, suggesting its potential as an antimicrobial agent .
| Compound | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Control (Penicillin) | 30 | <0.5 µg/mL |
| This compound | 20 | 1.5 µg/mL |
Study 2: Anti-inflammatory Activity
A study investigating the anti-inflammatory effects of various benzoic acid derivatives found that this compound significantly reduced inflammation markers in cultured macrophages. The compound demonstrated an IC50 value comparable to established anti-inflammatory drugs .
| Compound | IC50 (µM) |
|---|---|
| Ibuprofen | 15 |
| This compound | 18 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
